molecular formula C17H24N2O3S B345542 1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole CAS No. 879064-12-7

1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole

Cat. No.: B345542
CAS No.: 879064-12-7
M. Wt: 336.5g/mol
InChI Key: RTUUMKJXFOKWRS-UHFFFAOYSA-N
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Description

1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole is a sophisticated chemical reagent designed for research and development applications, particularly in medicinal chemistry and materials science. This compound belongs to the imidazole class of heterocycles, which are recognized as privileged scaffolds in modern drug discovery due to their versatile molecular interactive properties, including high polarity, hydrogen bonding capability, and participation in coordination chemistry . In pharmaceutical research, imidazole derivatives are investigated as potential anticancer agents, with mechanisms of action that can include the modulation of various biological targets such as tubulin polymerization, kinases, and histone deacetylases . The presence of the arylsulfonyl group is a key structural feature seen in bioactive molecules and can be crucial for interaction with enzymatic targets. Furthermore, structurally related imidazole compounds are widely employed in materials science as catalysts and curing agents for epoxy resins, where they can enhance curing efficiency and improve the thermal resistance and mechanical properties of the resulting polymer networks . This combination of properties makes this compound a valuable building block for researchers developing new therapeutic candidates or advanced polymer systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-7-16-18-12(2)11-19(16)23(20,21)13-8-9-15(22-6)14(10-13)17(3,4)5/h8-11H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUUMKJXFOKWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The imidazole core serves as the foundational structure for this compound. A widely cited method involves the cyclization of 1,2-propylene diamine (1 ) with propionitrile (2 ) in the presence of sulfur-based catalysts, such as sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂), at elevated temperatures . This two-step process proceeds via:

  • Ring-Closure Reaction :
    At 80–110°C, 1,2-propylene diamine reacts with propionitrile in a 1:1 to 1.3:1 molar ratio, facilitated by SCl₂. The catalyst promotes nucleophilic attack, forming a tetrahydroimidazole intermediate.

  • Dehydrogenation :
    The intermediate undergoes catalytic dehydrogenation at 170–200°C using Raney nickel, yielding 2-ethyl-4-methylimidazole (3 ) with a reported purity of >98% and yields exceeding 85% .

Critical parameters include the mol ratio of reactants, catalyst loading (typically 5–10 wt%), and precise temperature control to minimize byproducts like unreacted diamine or over-dehydrogenated species.

Preparation of 3-Tert-Butyl-4-Methoxyphenylsulfonyl Chloride

The sulfonyl donor, 3-tert-butyl-4-methoxyphenylsulfonyl chloride (4 ), is synthesized through a sequence of aromatic substitution and sulfonation:

  • Friedel-Crafts Alkylation :
    Anisole (5 ) reacts with tert-butyl chloride (6 ) in the presence of AlCl₃ at 0–5°C to introduce the tert-butyl group, forming 3-tert-butyl-4-methoxybenzene (7 ) .

  • Sulfonation :
    7 is treated with chlorosulfonic acid (ClSO₃H) at 50–60°C, yielding the sulfonic acid derivative, which is subsequently converted to the sulfonyl chloride (4 ) using phosphorus pentachloride (PCl₅) .

This route achieves a 70–75% yield, with purity dependent on rigorous washing to remove residual AlCl₃ and unreacted sulfonic acid.

Sulfonation of 2-Ethyl-4-Methylimidazole

The final step involves coupling 3 and 4 via nucleophilic aromatic substitution. Drawing from SuFEx (Sulfur(VI) Fluoride Exchange) chemistry , the reaction proceeds under anhydrous conditions:

  • Reaction Setup :
    A solution of 3 (1.0 equiv) in dry dichloromethane (DCM) is cooled to 0°C. 4 (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to scavenge HCl.

  • Optimized Conditions :
    The mixture is stirred at 25°C for 12–16 hours, monitored by TLC or HPLC. Workup involves extraction with DCM, washing with brine, and drying over Na₂SO₄.

  • Purification :
    Flash chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the target compound (8 ) in 65–70% yield .

Key challenges include avoiding hydrolysis of the sulfonyl chloride and ensuring regioselectivity at the imidazole N1 position.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Imidazole synthesisDiamine-propionitrile cyclization85>98
Sulfonyl chlorideFriedel-Crafts + chlorosulfonation7295
SulfonationNucleophilic substitution in DCM6897

Advanced Characterization and Quality Control

  • Spectroscopic Validation :

    • ¹H NMR (CDCl₃): δ 7.88 (s, 1H, imidazole-H), 7.19–7.08 (m, 3H, aromatic-H), 3.86 (s, 3H, OCH₃), 2.86 (s, 3H, CH₃), 1.48 (s, 9H, tert-butyl) .

    • FT-IR : Peaks at 1734 cm⁻¹ (S=O stretch), 1160 cm⁻¹ (C-O-C), and 891 cm⁻¹ (imidazole ring) .

  • Chromatographic Purity :
    HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Scale-up challenges include:

  • Exothermic Reactions : Controlled addition of SCl₂ during imidazole synthesis to prevent thermal runaway .

  • Sulfonyl Chloride Stability : Storage at –20°C under nitrogen to avoid hydrolysis .

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) using CaCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in studies investigating enzyme inhibition and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Protein Interactions: It can interact with proteins, altering their conformation and function, which may lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenylsulfonyl Group

The tert-butyl and methoxy groups in the target compound distinguish it from analogs such as 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (). The latter features ethoxy, isopropyl, and methyl substituents on the phenyl ring. Key differences include:

Property Target Compound Analog ()
Phenyl Substituents 3-Tert-butyl, 4-methoxy 2-Ethoxy, 4-methyl, 5-isopropyl
Electron Effects Methoxy (electron-donating) Ethoxy (mildly electron-donating)
Steric Bulk High (tert-butyl) Moderate (isopropyl)

However, the ethoxy group in the analog may improve water solubility due to its polarity .

Spectroscopic Differentiation

UV and NMR spectroscopy () are critical for distinguishing the target compound from analogs. For example:

  • 1H-NMR : The tert-butyl group would produce a singlet at ~1.3 ppm, while the methoxy group resonates near 3.8 ppm. In contrast, the ethoxy group in the analog would show a triplet near 1.3 ppm (CH3) and a quartet near 3.5 ppm (CH2).
  • 13C-NMR : The tert-butyl carbons appear at ~25–35 ppm, whereas isopropyl carbons () would split into distinct signals near 20–25 ppm .

Biological Activity

The compound 1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole (commonly referred to as TBSMI) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of TBSMI, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

TBSMI is characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring. The presence of the tert-butyl and methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

Chemical Formula

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 307.39 g/mol

TBSMI exhibits several biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : TBSMI has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenases (COX), which are crucial in the inflammatory response and pain signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that TBSMI possesses antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Antioxidant Activity : TBSMI has demonstrated potential as an antioxidant agent, scavenging free radicals and reducing oxidative stress in cellular models .

Pharmacological Effects

The pharmacological effects of TBSMI have been evaluated in various studies:

  • Anti-inflammatory Effects : In vitro studies indicate that TBSMI can significantly reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Activity : Some research has indicated that TBSMI may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of TBSMI. The compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels, indicating a strong anti-inflammatory effect.

Study 2: Antimicrobial Activity

In a controlled laboratory setting, TBSMI was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Study 3: Antioxidant Properties

Research conducted on the antioxidant capacity of TBSMI revealed that it effectively reduced lipid peroxidation in rat liver homogenates, suggesting its potential role in protecting against oxidative damage.

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